Cas no 27810-64-6 (Isoquinoline-5-carboxylic acid)

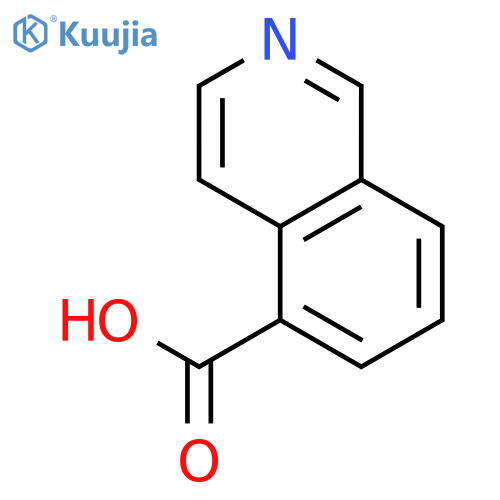

27810-64-6 structure

商品名:Isoquinoline-5-carboxylic acid

Isoquinoline-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- Isoquinoline-5-carboxylic acid

- 5-Isoquinolinecarboxylic acid

- 5-Carboxyisoquinoline

- Isochinolin-5-carbonsaeure

- RARECHEM AL BE 1523

- PubChem19508

- ZIPLFLRGHZAXSJ-UHFFFAOYSA-N

- NSC92776

- BCP23468

- STL555436

- BBL101640

- RW3255

- VQ10407

- TRA0070472

- AB16077

- SY002346

- 5-Isoquinolinecarboxylic acid, AldrichCPR

- ST2413176

- A24758

- CS-0006098

- AC-2633

- DTXSID60950491

- FS-3413

- FT-0602179

- DS-1442

- Z1192357300

- 27810-64-6

- AKOS000320287

- Isoquinoline-5-carboxylic acid, 95%

- NSC-92776

- F2124-1121

- EN300-77907

- SCHEMBL117921

- MFCD03788744

- DB-007591

-

- MDL: MFCD03788744

- インチ: 1S/C10H7NO2/c12-10(13)9-3-1-2-7-6-11-5-4-8(7)9/h1-6H,(H,12,13)

- InChIKey: ZIPLFLRGHZAXSJ-UHFFFAOYSA-N

- ほほえんだ: O([H])C(C1=C([H])C([H])=C([H])C2C([H])=NC([H])=C([H])C=21)=O

- BRN: 129180

計算された属性

- せいみつぶんしりょう: 173.04800

- どういたいしつりょう: 173.048

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 205

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 50.2

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.339

- ゆうかいてん: 275-280 °C

- ふってん: 405.6°C at 760 mmHg

- フラッシュポイント: 199.1℃

- 屈折率: 1.684

- PSA: 50.19000

- LogP: 1.93300

- ようかいせい: 未確定

Isoquinoline-5-carboxylic acid セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H302,H319

- 警告文: P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 22-36

- セキュリティの説明: 22

-

危険物標識:

- ちょぞうじょうけん:Keep in dark place,Sealed in dry,2-8°C

Isoquinoline-5-carboxylic acid 税関データ

- 税関コード:2933499090

- 税関データ:

中国税関番号:

2933499090概要:

2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Isoquinoline-5-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D523063-1g |

Isoquinoline-5-carboxylic acid |

27810-64-6 | 97% | 1g |

$160 | 2024-05-24 | |

| TRC | I918013-1000mg |

Isoquinoline-5-carboxylic Acid |

27810-64-6 | 1g |

$184.00 | 2023-05-18 | ||

| Enamine | EN300-77907-5.0g |

isoquinoline-5-carboxylic acid |

27810-64-6 | 95.0% | 5.0g |

$102.0 | 2025-03-21 | |

| Life Chemicals | F2124-1121-0.5g |

Isoquinoline-5-carboxylic acid |

27810-64-6 | 95%+ | 0.5g |

$46.0 | 2023-09-06 | |

| Life Chemicals | F2124-1121-5g |

Isoquinoline-5-carboxylic acid |

27810-64-6 | 95%+ | 5g |

$147.0 | 2023-09-06 | |

| Ambeed | A113929-5g |

Isoquinoline-5-carboxylic acid |

27810-64-6 | 98% | 5g |

$119.0 | 2024-04-20 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I124463-5g |

Isoquinoline-5-carboxylic acid |

27810-64-6 | 96% | 5g |

¥921.90 | 2023-09-02 | |

| eNovation Chemicals LLC | Y1231950-10G |

isoquinoline-5-carboxylic acid |

27810-64-6 | 97% | 10g |

$200 | 2024-07-21 | |

| TRC | I918013-250mg |

Isoquinoline-5-carboxylic Acid |

27810-64-6 | 250mg |

$75.00 | 2023-05-18 | ||

| TRC | I918013-2.5g |

Isoquinoline-5-carboxylic Acid |

27810-64-6 | 2.5g |

$356.00 | 2023-05-18 |

Isoquinoline-5-carboxylic acid 関連文献

-

Xin-ying Yin,Zhi-yu Yang,Guo-li Huang,Jian-jian Bian,Deng-qiang Wang,Qin Wang,Ming-yu Teng,Zheng-liang Wang,Jie Zhang New J. Chem. 2019 43 5849

-

Li-Jing Li,Zhong-Qiang Zhou,Zi-Kui Liu,Yuan-Yuan He,Feng-Cheng Jia,Xiao-Qiang Hu Chem. Commun. 2023 59 438

-

3. Electrophilic aromatic reactivities via pyrolysis of 1-arylethyl acetates. Part XII. Total reactivity of isoquinolineErnest Glyde,Roger Taylor J. Chem. Soc. Perkin Trans. 2 1975 1783

-

Meng-Yuan Jiang,Tao Feng,Ji-Kai Liu Nat. Prod. Rep. 2011 28 783

27810-64-6 (Isoquinoline-5-carboxylic acid) 関連製品

- 106778-43-2(Isoquinoline-6-carboxylic acid)

- 61563-43-7(Isoquinoline-8-carboxylic acid)

- 7250-53-5(Quinoline-5-carboxylic acid)

- 221050-96-0(Isoquinoline-7-carboxylic acid)

- 332927-03-4(9-Acridinecarboxylic Acid Hydrate)

- 10349-57-2(Quinoline-6-carboxylic acid)

- 486-74-8(Quinoline-4-carboxylic acid)

- 7159-36-6(Isoquinoline-4-carboxylic acid)

- 5336-90-3(acridine-9-carboxylic acid)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:27810-64-6)ISOQUINOLINE-5-CARBOXYLIC ACID

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:27810-64-6)Isoquinoline-5-carboxylic acid

清らかである:99%/99%

はかる:10g/25g

価格 ($):213.0/427.0